(2S,5R)-1,2,5-Trimethylpiperazine oxalate
Overview
Description
(2S,5R)-1,2,5-Trimethylpiperazine oxalate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring, making it a trimethyl derivative. The oxalate part of the compound refers to the oxalic acid salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-1,2,5-Trimethylpiperazine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperazine derivative, which is then subjected to methylation reactions.
Methylation: The piperazine derivative is treated with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl groups at the desired positions.
Purification: The resulting trimethylpiperazine is purified through recrystallization or chromatography techniques.
Oxalate Formation: The purified trimethylpiperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic solution, followed by crystallization to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Methylation: Utilizing large reactors for the methylation step to ensure consistent product quality.
Automated Purification: Employing automated chromatography systems for efficient purification.
Crystallization: Using controlled crystallization techniques to obtain high-purity oxalate salt.
Chemical Reactions Analysis
Types of Reactions: (2S,5R)-1,2,5-Trimethylpiperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxides of trimethylpiperazine.
Reduction Products: Demethylated piperazine derivatives.
Substitution Products: Piperazine derivatives with various functional groups.
Scientific Research Applications
(2S,5R)-1,2,5-Trimethylpiperazine oxalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5R)-1,2,5-Trimethylpiperazine oxalate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: A similar compound with two methyl groups and a dinitrate salt form.
(1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Another piperazine derivative with unique structural features.
Uniqueness: (2S,5R)-1,2,5-Trimethylpiperazine oxalate is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
(2S,5R)-1,2,5-Trimethylpiperazine oxalate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine backbone with methyl substitutions at the 1, 2, and 5 positions. The oxalate salt form enhances its solubility and bioavailability.
Research indicates that this compound may interact with various biological targets:
- Neurotransmitter Receptors : It has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction is crucial for its potential use in treating mood disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to reduced synthesis of harmful metabolites.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antidepressant-like | Exhibits potential antidepressant effects through modulation of serotonin levels. |
Anti-inflammatory | Shows promise in reducing inflammation markers in vitro. |
Antioxidant | Demonstrates antioxidant properties by scavenging free radicals. |
Neuroprotective | Provides neuroprotection in models of neurodegeneration. |
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain .
- Anti-inflammatory Effects : In vitro experiments showed that this compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in managing inflammatory diseases .
- Neuroprotection : Research involving neurodegenerative disease models indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress .
Properties
IUPAC Name |
oxalic acid;(2S,5R)-1,2,5-trimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIBDQOZBEFCJ-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-99-2 | |
Record name | Piperazine, 1,2,5-trimethyl-, (2S,5R)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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